(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
This compound features a benzothiazole core with a nitro group at position 6, a 2-ethoxyethyl substituent at position 3, and a 2-iodobenzamide group connected via a Z-configuration imine.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3O4S/c1-2-26-10-9-21-15-8-7-12(22(24)25)11-16(15)27-18(21)20-17(23)13-5-3-4-6-14(13)19/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXXBVBVPRBCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzothiazole core, which is known for its diverse biological activities. The presence of the nitro group and the ethoxyethyl side chain contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O5S |
| Molecular Weight | 415.46 g/mol |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
The biological activity of this compound is primarily attributed to its inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , which plays a crucial role in insulin and leptin signaling pathways. By inhibiting PTP1B, the compound may enhance these signaling pathways, potentially leading to improved glucose homeostasis and energy balance.
Biochemical Pathways
- Insulin Signaling : Inhibition of PTP1B can lead to increased insulin sensitivity.
- Leptin Signaling : Enhanced leptin signaling may contribute to better regulation of energy expenditure and appetite control.
Biological Activities
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent .
2. Anticancer Properties
Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 and A549 .
3. Anti-inflammatory Effects
The compound has demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
- Anticancer Activity : A study reported that benzothiazole derivatives exhibited IC50 values ranging from 0.25 μM to 0.75 μM against various cancer cell lines, highlighting their potential as anticancer agents .
- Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models showed that certain benzothiazole derivatives significantly reduced inflammation, supporting their therapeutic potential in inflammatory conditions .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations:
- Substituent Effects on Reactivity : The nitro group in the target compound enhances electrophilicity compared to methylsulfonyl () or carbamoyl () groups. This may increase susceptibility to nucleophilic attack or metabolic reduction.
- Solubility : The ethoxyethyl chain (shared with and ) likely improves aqueous solubility relative to purely aromatic substituents (e.g., ’s methylphenyl group).
Spectroscopic Data:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
